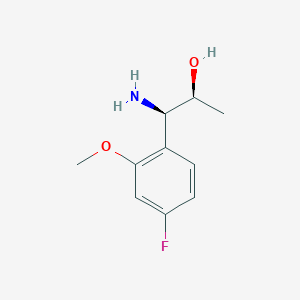

(1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is a chiral amino alcohol characterized by its unique stereochemistry and functional group arrangement. Key features include:

- Molecular Formula: C₁₀H₁₄FNO₂

- Molecular Weight: 199.22 g/mol

- Stereochemistry: (1R,2S) configuration, critical for biological interactions .

- Substituents: A 4-fluoro and 2-methoxy group on the phenyl ring. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy group influences electronic properties and solubility .

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |

InChI Key |

ATPBBYQRFBRDJK-WKEGUHRASA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=C(C=C(C=C1)F)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)F)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde and ®-1-amino-2-propanol.

Reaction Conditions: The key step involves the condensation of 4-fluoro-2-methoxybenzaldehyde with ®-1-amino-2-propanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structural features allow it to act as a ligand in various biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including material science and nanotechnology.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the fluoro and methoxy groups enhance its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

The position and type of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

| Compound Name | Substituent Changes vs. Target Compound | Key Effects | Reference |

|---|---|---|---|

| (1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL | Methoxy at 3-position (vs. 2) | Reduced steric hindrance; altered binding specificity to enzymes . | |

| (1R,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL | Chloro replaces fluoro at 4-position | Lower metabolic stability due to chlorine’s larger atomic radius; increased reactivity . | |

| (1R,2S)-1-Amino-1-(4-fluoro-2-hydroxyphenyl)propan-2-OL | Hydroxy replaces methoxy at 2-position | Higher solubility in polar solvents; weaker binding due to reduced lipophilicity . | |

| (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL | Fluoro at 2-position (vs. 4) | Altered electronic effects; lower antimicrobial activity . |

Key Observations :

Stereochemical Variations

Chirality profoundly impacts biological activity. Examples include:

| Compound Name | Stereochemistry | Biological Implications | Reference |

|---|---|---|---|

| (1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL | (1S,2R) | Inactive enantiomer in enzyme inhibition assays . | |

| (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL | (1R,2R) | Reduced receptor selectivity compared to target compound . |

Functional Group Modifications

Replacing the amino or hydroxyl group alters reactivity and applications:

Key Observation: The amino-alcohol backbone in the target compound enables dual hydrogen bonding, critical for modulating protein-ligand interactions .

Biological Activity

The compound (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL , with the CAS number 1270093-17-8 , is a chiral amino alcohol that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H14FNO2

- Molecular Weight : 199.22 g/mol

- Boiling Point : Predicted at approximately 333.2 °C

- Density : Approximately 1.176 g/cm³

- pKa : 12.42 (predicted)

These properties suggest that the compound may exhibit significant solubility and stability under physiological conditions, which is crucial for its biological activity.

Pharmacological Properties

This compound has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and oncology.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways, such as kinases involved in cellular signaling.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Study 1: LRRK2 Inhibition

In a study examining the effects of various LRRK2 inhibitors, this compound demonstrated promising results in reducing LRRK2 activity in vitro. The compound was able to decrease phosphorylation levels at Ser935, a biomarker for LRRK2 activity, indicating its potential as a therapeutic agent in Parkinson's disease management .

Study 2: Antioxidant Properties

A comparative analysis of similar compounds revealed that this compound exhibited significant radical scavenging activity in DPPH assays. The IC50 value was determined to be lower than that of many standard antioxidants, suggesting strong potential for use in formulations aimed at combating oxidative stress .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 199.22 g/mol |

| Boiling Point | ~333.2 °C |

| Density | ~1.176 g/cm³ |

| pKa | 12.42 |

| Neuropharmacological Target | LRRK2 |

| Antioxidant Activity (IC50) | Lower than standard antioxidants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.